[4-(2-fluorophenoxy)butyl]dimethylamine oxalate
Overview
Description
[4-(2-fluorophenoxy)butyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20FNO5 and its molecular weight is 301.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.13255090 g/mol and the complexity rating of the compound is 235. The solubility of this chemical has been described as 17.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption of Phenoxy Herbicides
A comprehensive review by Werner, Garratt, and Pigott (2012) details the sorption experiments of 2,4-D and other phenoxy herbicides to various materials, including soil, organic matter, and minerals. The study highlights the significance of soil parameters like pH, organic carbon content, and iron oxides in sorption processes, suggesting the environmental behavior of these compounds can be predictably modeled based on certain soil characteristics (Werner, Garratt, & Pigott, 2012).
Bioactivities of 2,4-Di-Tert-Butylphenol and Analogs
Zhao et al. (2020) provide an extensive review of the natural sources and bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs, noting their presence in a wide range of organisms and their potent toxic effects against various testing organisms. This work underscores the diverse biological activities and potential environmental impact of phenolic compounds (Zhao, Wang, Lucardi, Su, & Li, 2020).
Fluorescent Chemosensors Based on Phenolic Compounds
Roy (2021) discusses the use of 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors capable of detecting various analytes. The review highlights the high selectivity and sensitivity of DFP-based chemosensors, demonstrating the potential for phenolic compounds in analytical and diagnostic applications (Roy, 2021).
Immunomodulatory and Adaptogenic Properties
Rybachkova (2022) reviews the clinical use of oxyethylammonium methylphenoxyacetate, noting its adaptogenic immunomodulatory properties, effectiveness in improving working capacity, and good tolerability. This compound's successful application under extreme conditions and its compatibility with other agents highlight the therapeutic potential of phenolic compounds (Rybachkova, 2022).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Liu and Mabury (2020) summarize recent studies on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs). Their review suggests some SPAs might exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties, emphasizing the need for further research on their environmental behaviors and potential health impacts (Liu & Mabury, 2020).
Properties
IUPAC Name |
4-(2-fluorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-14(2)9-5-6-10-15-12-8-4-3-7-11(12)13;3-1(4)2(5)6/h3-4,7-8H,5-6,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBZLNDFIPSSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796051 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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